
Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride is a complex organic compound characterized by its unique structural features. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of cyclopentyl and dithioperoxyanhydride groups contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride typically involves multiple steps, including the formation of cyclopentyl intermediates and subsequent reactions to introduce the dithioperoxyanhydride group. Common reagents used in these reactions include cyclopentyl derivatives, isopropylamine, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques to obtain the desired compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioperoxyanhydride group to thiols or disulfides.
Substitution: The cyclopentyl and isopropylimino groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can result in a variety of substituted cyclopentyl or isopropylimino derivatives.
Applications De Recherche Scientifique
Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The dithioperoxyanhydride group plays a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentyl methyl ether: Used as a green solvent in various chemical reactions.
Cyclopropane derivatives: Known for their unique structural and chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
61656-27-7 |
|---|---|
Formule moléculaire |
C18H28N2S4 |
Poids moléculaire |
400.7 g/mol |
Nom IUPAC |
(2-propan-2-yliminocyclopentanecarbothioyl)sulfanyl 2-propan-2-yliminocyclopentane-1-carbodithioate |
InChI |
InChI=1S/C18H28N2S4/c1-11(2)19-15-9-5-7-13(15)17(21)23-24-18(22)14-8-6-10-16(14)20-12(3)4/h11-14H,5-10H2,1-4H3 |
Clé InChI |
SNLSXBAIXLUAAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N=C1CCCC1C(=S)SSC(=S)C2CCCC2=NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



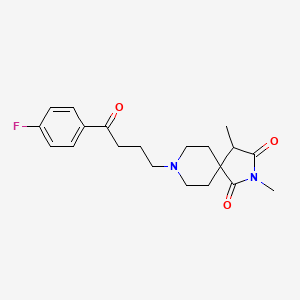


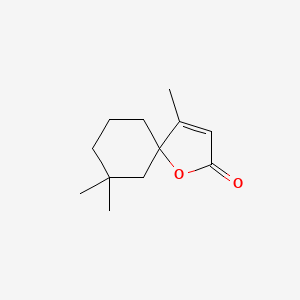
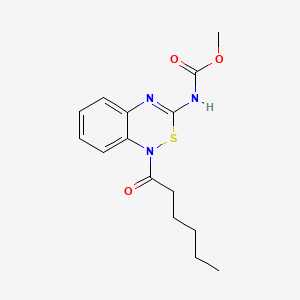
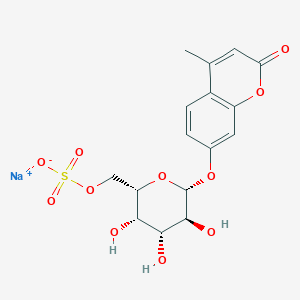

![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)

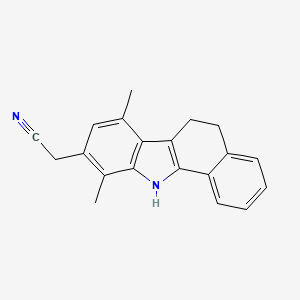

![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)
